3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

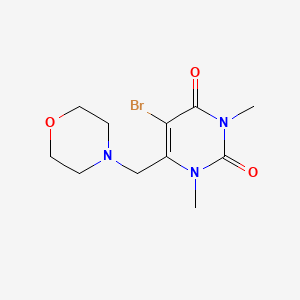

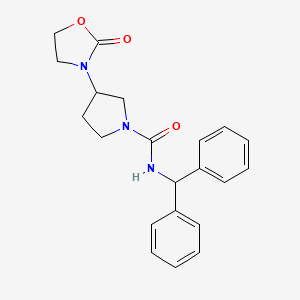

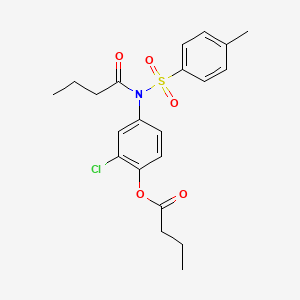

The molecular structure of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is defined by its molecular formula, C17H19ClN4O3S. This indicates that the compound contains 17 carbon atoms, 19 hydrogen atoms, one chlorine atom, four nitrogen atoms, three oxygen atoms, and one sulfur atom.Chemical Reactions Analysis

The specific chemical reactions involving 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide are not detailed in the search results. Given its complex structure, it’s likely that it can participate in a variety of chemical reactions, depending on the conditions and reagents present.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

One area of application involves the use of sulfonamide groups in facilitating ring-forming cascades to produce novel classes of compounds. For instance, the synthesis of [1,4]oxazepine-based primary sulfonamides through reactions involving 4-chloro-3-nitrobenzenesulfonamide showcases the role of sulfonamide functionality in enabling [1,4]oxazepine ring construction. These compounds have shown strong inhibition of therapeutically relevant human carbonic anhydrases, highlighting their potential in drug discovery (Sapegin et al., 2018).

Heterogeneous Catalysis

The development of heterogeneous catalysts for the synthesis of complex organic molecules is another significant application. For example, silica-supported ionic liquid catalysts have been employed for the efficient synthesis of benzo[b]pyran derivatives, demonstrating the versatility of sulfonamide derivatives in catalysis (Hasaninejad et al., 2013).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been evaluated for their antimicrobial and antifungal activities. Research has shown that specific chlorinated N-phenylpyrazine-2-carboxamides possess significant activity against Mycobacterium tuberculosis and various fungal strains. These studies highlight the potential of these compounds in the development of new antimicrobial and antifungal agents (Doležal et al., 2010).

Material Science and Photovoltaic Applications

In material science, the study of cocrystals involving pyrazinamide with hydroxybenzoic acids has provided insights into their potential applications in photovoltaic systems. Computational simulations and experiments have suggested that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis and could be formulated as new anti-TB drugs. Additionally, their light harvesting efficiency indicates potential use in energy conversion systems (Al‐Otaibi et al., 2020).

Wirkmechanismus

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyrazin-2-yl)benzamide is not specified in the search results. As a research compound, its mechanism of action would likely depend on the specific context in which it is used.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-pyrazin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3S/c18-14-6-5-13(17(23)21-16-12-19-7-8-20-16)11-15(14)26(24,25)22-9-3-1-2-4-10-22/h5-8,11-12H,1-4,9-10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRGGFKNWXQAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CN=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2607628.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2607638.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)

![(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2607644.png)

![1-(4-Methoxyphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2607648.png)